5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid
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Overview
Description
5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is a heterocyclic compound that combines a pyrimidine ring with a furan moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This suggests that the compound might interact with its targets through nucleophilic displacement reactions .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect a broad range of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities , suggesting that this compound might have similar effects.
Action Environment
It is known that the synthesis of similar compounds can be influenced by various factors, such as temperature and the presence of certain catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid typically involves multiple steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 5-position.
Amination: The brominated pyrimidine is then reacted with furan-2-ylmethylamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the aminated product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, bases like potassium carbonate
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Medicine
In medicine, derivatives of this compound could be explored for their antiviral, anticancer, and antimicrobial properties. The presence of both the pyrimidine and furan rings can enhance binding to biological targets, potentially leading to the development of new drugs.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials where heterocyclic compounds are required. Its unique structure can impart desirable properties to these materials, such as stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminopyrimidine-4-carboxylic acid: Lacks the furan moiety, which may reduce its reactivity and biological activity.
2-{[(Furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid: Lacks the bromine atom, which can affect its ability to undergo substitution reactions.
5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid is unique due to the combination of the bromine atom, furan moiety, and carboxylic acid group. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-(furan-2-ylmethylamino)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c11-7-5-13-10(14-8(7)9(15)16)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDCTSCBVSOBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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